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Compound of Interest

Compound Name: Acetone-d

Cat. No.: B1623232 Get Quote

This guide provides researchers, scientists, and drug development professionals with answers

to frequently asked questions and troubleshooting advice regarding the residual solvent peak

of acetone-d6 in Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)
Q1: What is the typical chemical shift and multiplicity of the residual proton peak in acetone-
d6?

The residual proton signal in acetone-d6 (acetone-d5, or (CD₃)(CD₂H)C=O) typically appears

at approximately 2.05 ppm in a ¹H NMR spectrum.[1][2][3] This peak presents as a quintet, a

multiplet with an intensity ratio of 1:2:3:2:1.[2]

Q2: Why does the residual acetone-d6 peak appear as a quintet?

The quintet multiplicity is a result of the coupling between the residual proton (¹H) and the two

adjacent deuterium (²H or D) atoms on the same methyl group. Deuterium has a nuclear spin

(I) of 1. The multiplicity of a peak is determined by the formula 2nI + 1, where 'n' is the number

of adjacent nuclei and 'I' is their spin.

For the CHD₂ group in acetone-d5:

n = 2 (two deuterium atoms)

I = 1 (spin of deuterium)
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Multiplicity = 2 * 2 * 1 + 1 = 5

This results in a five-line pattern, or quintet, with a small coupling constant (J H-D) of about 2

Hz.[2][4]

Q3: What are other common peaks I might see in an NMR spectrum when using acetone-d6?

Water is a very common impurity in deuterated solvents.[4] In acetone-d6, the water peak can

be observed around 2.84 ppm.[2] Due to isotopic exchange with deuterium from the solvent,

you may see two distinct water peaks: a singlet for H₂O and a 1:1:1 triplet for HOD (water with

one deuterium atom).[4]

Q4: My residual acetone-d6 peak is not exactly at 2.05 ppm. What could be the cause?

Minor variations in the chemical shift can occur due to several factors:

Temperature: Chemical shifts can be temperature-dependent.

Concentration: The concentration of the analyte in the solvent can slightly influence the

chemical shift.[1][5]

Referencing: Improper referencing of the spectrum can lead to a shift in all peaks. The

spectrum should be referenced to an internal standard like tetramethylsilane (TMS) at 0

ppm.

Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.

Issue 1: An Unexpected Peak Appears in the Spectrum
If you observe an unexpected peak, especially one that is broad or doesn't match your

compound, it is often due to a contaminant.

Water: As mentioned, a peak around 2.84 ppm is likely water.[2]

Acetone Contamination: If you are not using acetone-d6 as your primary solvent but see a

singlet at ~2.17 ppm (in CDCl₃) or ~2.09 ppm (in DMSO-d6), it may be due to residual
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acetone from cleaning the NMR tube.[2][6] It can take several hours for residual acetone to

be completely removed from an NMR tube, even after oven drying.[6]

Issue 2: Confirming the Identity of a Water Peak
If you suspect a peak is due to water, you can perform a simple D₂O shake experiment.

Acquire Initial Spectrum: Run the standard ¹H NMR spectrum of your sample in acetone-d6.

Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium

oxide (D₂O) to the tube.

Mix: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and

to facilitate proton-deuterium exchange.[6]

Re-acquire Spectrum: Place the tube back in the spectrometer and run the ¹H NMR

spectrum again.

Analyze: The peak corresponding to exchangeable protons, such as those from water (H₂O)

or labile protons on your compound (e.g., -OH, -NH), will either disappear or significantly

decrease in intensity.

Data Summary: Common NMR Peaks in Acetone-d6
Signal Source

¹H Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J)

Residual Acetone-d6

(CHD₂)
~ 2.05 Quintet J H-D ≈ 2 Hz

Water (H₂O) ~ 2.84 Singlet N/A

Water (HOD) ~ 2.78 - 2.82 Triplet J H-D ≈ 2 Hz

Note: Chemical shifts are approximate and can vary with temperature and sample

concentration.[1][5]
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The following diagram outlines a logical workflow for identifying the source of an unexpected

peak in your NMR spectrum when using acetone-d6.

Unexpected Peak Observed in
Acetone-d6 Spectrum

Is the peak around 2.84 ppm?

Likely Water (H₂O/HOD)

Yes

Check for other common
contaminants (e.g., grease,

other solvents). Review
purification procedure.

No

Perform D₂O Shake
Experiment

Did the peak disappear or
decrease significantly?

Water Confirmed

Yes

Peak is not from an
exchangeable proton

No

Review instrument shimming
and re-acquire spectrum
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Click to download full resolution via product page

Caption: Troubleshooting workflow for identifying unexpected NMR peaks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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